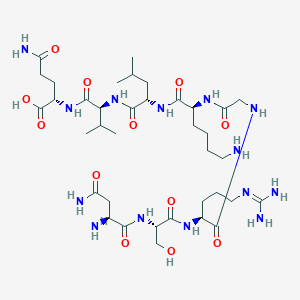
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C₁₂H₁₅F₂NO and a molecular weight of 227.25 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 3,3-difluoro-1-methylpiperidin-4-one as a precursor, which undergoes a series of reactions including reduction and phenylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperidin-4-ol: Lacks the difluoro substitution, which may affect its biological activity and chemical reactivity.
3,3-Difluoro-1-methylpiperidin-4-ol: Lacks the phenyl group, which may influence its pharmacological properties.
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one: Contains a ketone group, which may alter its chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
CAS No. |
651321-25-4 |
|---|---|
Molecular Formula |
C12H15F2NO |
Molecular Weight |
227.25 g/mol |
IUPAC Name |
3,3-difluoro-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c1-15-8-7-11(16,12(13,14)9-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
InChI Key |
KBELCEYQOFIJBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


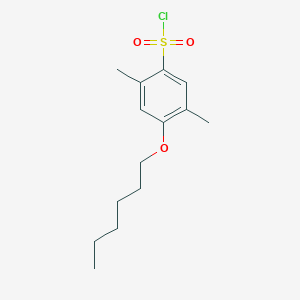
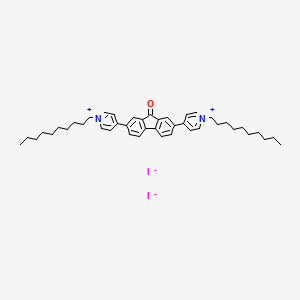
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
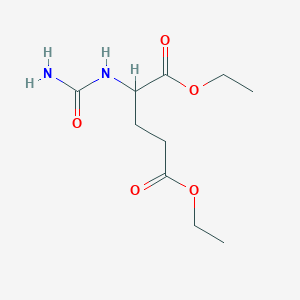
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
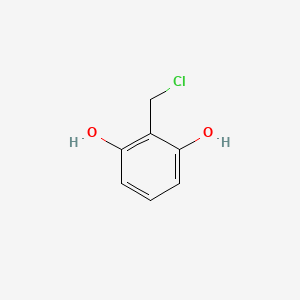
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)

